1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester
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Overview
Description
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a chemical compound with the molecular formula C18H24N2O6 and a molecular weight of 364.39 g/mol . It is commonly used in proteomics research and other scientific studies . The compound is characterized by the presence of a piperazine ring substituted with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is typically synthesized through a multi-step chemical process. One common method involves the reaction of 1-benzyl-2-piperazine amine with tert-butyl isocyanate in the presence of suitable solvents and reaction conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently purified and converted into the final product.
Industrial Production Methods
Industrial production of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes and other proteins . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine-3-carboxylic acid: Similar in structure but with different substitution patterns.
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Another related compound with distinct functional groups.
Uniqueness
N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is unique due to its specific combination of Boc and Cbz protecting groups on the piperazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C18H23N2O6- |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
MKXMXZZARNRMMQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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